molecular formula C7H5ClN2 B1328042 5-Chloro-3-ethynylpyridin-2-amine CAS No. 866318-88-9

5-Chloro-3-ethynylpyridin-2-amine

Cat. No. B1328042
CAS RN: 866318-88-9
M. Wt: 152.58 g/mol
InChI Key: MJENWHNACWVDES-UHFFFAOYSA-N
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Description

5-Chloro-3-ethynylpyridin-2-amine is a chemical compound with the CAS Number: 866318-88-9. It has a molecular weight of 152.58 and its IUPAC name is 5-chloro-3-ethynyl-2-pyridinamine .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C7H5ClN2 . The InChI code for this compound is 1S/C7H5ClN2/c1-2-5-3-6 (8)4-10-7 (5)9/h1,3-4H, (H2,9,10) .


Physical And Chemical Properties Analysis

This compound is a solid substance with a melting point of 118 - 119 degrees Celsius .

Scientific Research Applications

Catalytic Amination Processes

5-Chloro-3-ethynylpyridin-2-amine is involved in selective amination processes. Ji, Li, and Bunnelle (2003) demonstrated its use in the amination of polyhalopyridines catalyzed by a palladium-Xantphos complex, yielding products like 5-amino-2-chloropyridine with high chemoselectivity and yield (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).

Synthesis of Pyridylacetylenic Amines

Ikramov et al. (2021) explored the synthesis of N-oxides of pyridylacetylenic amines based on 2-methyl-5-ethynylpyridine, a process relevant to the synthesis and study of similar compounds like this compound (A. Ikramov et al., 2021).

Applications in Medicinal Chemistry

Schmid, Schühle, and Austel (2006) reported on the synthesis of 3-(N-substituted aminomethyl)-5-(N-substituted imino)-2,3-dihydro-imidazo[1,2-a]pyridines starting from a related compound. This synthesis is significant for medicinal chemistry, suggesting potential applications in the development of small molecules for biological targets (S. Schmid, D. Schühle, & V. Austel, 2006).

Gold(III) Catalyzed Synthesis

Fukuda and Utimoto (1987) described the synthesis of 2,3,4,5-tetrahydropyridines from 5-alkynylamines, including this compound, under the catalytic action of gold(III) salts. This method has implications for synthesizing complex organic compounds (Y. Fukuda & K. Utimoto, 1987).

Formation of Pyridyne Intermediates

Pieterse and Hertog (2010) discussed rearrangements during aminations of halopyridines, potentially involving a pyridyne intermediate. This research provides insights into the reaction mechanisms and intermediate states of compounds like this compound (M. Pieterse & H. J. Hertog, 2010).

Synthesis of Polyamides

Kimura, Konno, and Takahashi (1992) utilized a compound similar to this compound in the synthesis of polyamides by direct polycondensation. This research expands the potential applications of this compound in polymer chemistry (H. Kimura, H. Konno, & N. Takahashi, 1992).

Safety and Hazards

The safety information for 5-Chloro-3-ethynylpyridin-2-amine indicates that it has the GHS07 pictogram and the signal word is “Warning”. The hazard statements include H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Relevant Papers The search results did not provide any specific peer-reviewed papers related to this compound .

properties

IUPAC Name

5-chloro-3-ethynylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c1-2-5-3-6(8)4-10-7(5)9/h1,3-4H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJENWHNACWVDES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(N=CC(=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649772
Record name 5-Chloro-3-ethynylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

866318-88-9
Record name 5-Chloro-3-ethynylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 1.6 g of 5-chloro-3-trimethylsilanylethynylpyridin-2-ylamine and 1.24 g of potassium fluoride in 80 ml of methanol is brought to reflux for approximately 3 hours 30 minutes. After returning to a temperature in the region of 20° C., the mixture is filtered through celite, and the insoluble material is washed three times with 50 ml of methanol. The filtrate is concentrated to dryness under reduced pressure (13 kPa). The residue is taken up with 100 ml of dichloromethane. The solution obtained is washed with three times 60 ml of water, dried over magnesium sulfate, filtered, and concentrated to dryness under reduced pressure (13 kPa). 0.97 g of 5-chloro-3-ethynylpyridin-2-ylamine is thus obtained in the form of a solid, the characteristics of which are as follows:
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

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